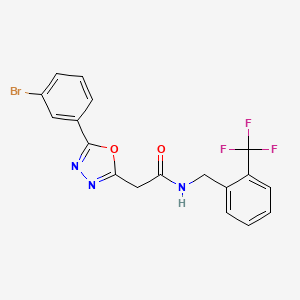
Methyl 3-(6-fluoropyridin-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(6-fluoropyridin-3-yl)acrylate” is a chemical compound. It is a fluorinated building block . The empirical formula is C10H7FN2O2 and the molecular weight is 206.17 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)\\C=C\\c1cnc (C#N)c (F)c1 . This represents the connectivity of atoms in the molecule.
Aplicaciones Científicas De Investigación
Electronic and Structural Properties
- Methyl 3-(6-fluoropyridin-3-yl)acrylate has been studied for its electronic properties and structural modeling, particularly in derivatives like poly(3-thiophen-3-yl-acrylic acid methyl ester). Quantum chemical calculations have been used to understand its electronic characteristics and the effects of small chemical modifications on its solubility and electronic properties (Bertran et al., 2007).
Propagation Kinetics in Polymerization
- The compound has relevance in studying the kinetics of free-radical propagation in the polymerization of acrylates. Research involving various density functional theory (DFT) functionals has provided insights into the propagation kinetics of methyl acrylate and other related compounds (Degirmenci et al., 2009).
Synthetic Applications
- In synthetic chemistry, this compound derivatives have been used for the synthesis of complex organic compounds like benzo[b][1,8]naphthyridine-3-carboxylic methyl esters, showcasing its utility in creating bioactive molecules (Nithyadevi & Rajendran, 2006).
Tautomeric Equilibria and Conformational Studies
- The compound's derivatives have been involved in studies of tautomeric equilibria and conformational landscapes in molecules and molecular complexes, highlighting its role in understanding molecular behavior and interactions (Calabrese, 2015).
Catalysis and Polymerization Studies
- It has been used in the study of catalysis, particularly in the polymerization of acrylates and nonpolar olefins, highlighting its role in the development of new polymerization techniques and materials (López-Fernández et al., 2009).
Environmental Applications
- The compound has applications in environmental science, particularly in the removal of methyl acrylate from waste gas, demonstrating its role in pollution control and environmental protection (Wu et al., 2016).
Photovoltaic and Nonlinear Optical Properties
- Research into its derivatives has been conducted in the field of photovoltaics and nonlinear optics, demonstrating its potential in the development of new materials for solar cells and optical applications (Kim et al., 2006).
Propiedades
IUPAC Name |
methyl (E)-3-(6-fluoropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDDTMIOIFKHK-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)



![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)

![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)


![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
